molecular formula C15H24ClN B14696243 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride CAS No. 27431-98-7

1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride

Cat. No.: B14696243
CAS No.: 27431-98-7
M. Wt: 253.81 g/mol
InChI Key: LBBBUXHHFSIFNO-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is a chemical compound with a complex structure. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated precursor, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine, hexahydro-1-(1-methyl-2-phenylethyl)-, hydrochloride
  • 1H-Azepine, hexahydro-1-(2-methylphenethyl)-, hydrochloride

Uniqueness

1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

27431-98-7

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)azepane;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-14(13-15-9-5-4-6-10-15)16-11-7-2-3-8-12-16;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H

InChI Key

LBBBUXHHFSIFNO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCCCCC2.Cl

Origin of Product

United States

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